(2Z)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinecarboximidamide
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Overview
Description
(2Z)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinecarboximidamide is a synthetic organic compound characterized by the presence of a bromine atom, two methoxy groups, and a hydrazinecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinecarboximidamide typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with hydrazinecarboximidamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinecarboximidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structure may allow for the design of analogs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinecarboximidamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(5-chloro-2,4-dimethoxybenzylidene)hydrazinecarboximidamide
- (2Z)-2-(5-fluoro-2,4-dimethoxybenzylidene)hydrazinecarboximidamide
- (2Z)-2-(5-iodo-2,4-dimethoxybenzylidene)hydrazinecarboximidamide
Uniqueness
Compared to similar compounds, (2Z)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinecarboximidamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and interactions. The methoxy groups also contribute to its distinct chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(Z)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-16-8-4-9(17-2)7(11)3-6(8)5-14-15-10(12)13/h3-5H,1-2H3,(H4,12,13,15)/b14-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRULHZNTCPCNU-RZNTYIFUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN=C(N)N)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N\N=C(N)N)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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